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Introduction

The ionizable cationic lipidoid 93-0170 is a key component in the formulation of lipid
nanoparticles (LNPs) for the delivery of genetic material and other therapeutic payloads. Its
unique chemical structure facilitates the encapsulation of nucleic acids and promotes their
efficient release into the cytoplasm of target cells. These application notes provide an overview
of the experimental design and detailed protocols for utilizing 93-0170-based LNPs for gene
delivery, with a focus on applications in immunotherapy and gene editing.

93-0170, a chalcogen-containing ionizable cationic lipidoid, has been identified as a
component of LNPs used for various therapeutic applications.[1][2] Formulations incorporating
93-0170 and the closely related 93-017S have shown promise in the in situ vaccination
strategy for cancer immunotherapy by delivering STING agonists like cGAMP and enhancing
the cross-presentation of tumor antigens.[3][4][5] This suggests a potential for these LNPs to
modulate the tumor microenvironment and elicit a robust anti-tumor immune response.

Core Applications

» Gene Delivery: Encapsulation and intracellular delivery of plasmid DNA (pDNA), messenger
RNA (mRNA), and short interfering RNA (SiRNA).
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e Gene Editing: Delivery of CRISPR/Cas9 ribonucleoproteins (RNPs) for targeted genome
modification.

e Immunotherapy: Co-delivery of antigens and adjuvants (e.g., cCGAMP) to antigen-presenting
cells (APCs) to stimulate a targeted immune response.[3][5]

Data Presentation
Table 1: Physicochemical Characteristics of 93-0170

and Comparative LNPs
LNP

. Encapsulati
] ] Polydispers Zeta
Formulation Particle ) . on
. ] ity Index Potential o Reference
(lonizable Size (nm) Efficiency
. (PDI) (mV)
Lipid) (%)
93-0170-
80 - 150 <0.2 Near-neutral > 90% [61[71[8]
based LNP
93-0O17S-F N _
~100 <0.2 Positive High [31[5]
LNP
ALC-0315
70 - 100 <0.2 Near-neutral > 95% [9][10]
LNP
SM-102 LNP 70 -100 <0.2 Near-neutral > 95% [9]

Note: Specific data for 93-O170 LNPs are based on typical ranges for similar LNPs.[6][7][8][11]

Table 2: In Vitro Transfection Efficiency and Cytotoxicity
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. Transfection Cytotoxicity
Cell Line Payload o Reference
Efficiency (e.g., CC50)
HEK293 pDNA/MRNA High Low [12]
CHO pDNA Moderate to High  Low [12]
DC2.4 (Dendritic Enhanced
cGAMP Not Reported [31[5]
Cells) Uptake
RAW264.7 Enhanced
cGAMP Not Reported [3][5]
(Macrophages) Uptake

Note: Transfection efficiency and cytotoxicity are highly dependent on the specific formulation,
payload, and cell line. The data presented for 93-0170 are inferred from its intended
applications and the performance of similar ionizable lipids.

ble 3: In Vi [ | Toxicity ¢ :

Animal Model Application Key Outcomes  Toxicity Profile Reference
] Enhanced anti- No significant
_ In situ cancer _ o
Mice (B16F10 o ) tumor efficacy, toxicity reported
vaccination (with ) ] ] [315]
melanoma) induction of at therapeutic
93-017S-F) _
immune memory.  doses.
Gene Editing
) (Cre Spleen-tropic N
Mice ] ) Not specified. [2]
recombinase delivery.
delivery)

Note: In vivo studies with 93-0170 LNPs have demonstrated spleen tropism.[2] Toxicity studies
on similar LNP formulations suggest a generally favorable safety profile at therapeutic doses,
with transient inflammatory responses being the most common observation.[3][11]

Experimental Protocols
Protocol 1: Formulation of 93-0170 LNPs using
Microfluidics
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This protocol describes the formulation of 93-0170 LNPs encapsulating a genetic payload
(e.g., mRNA) using a microfluidic mixing device.

Materials:

93-0170 (in ethanol)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
o Cholesterol (in ethanol)

e 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in
ethanol)

o Genetic payload (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
o Ethanol (200 proof, molecular biology grade)

» Nuclease-free water

» Microfluidic mixing device and cartridges

Procedure:

e Prepare Lipid Stock Solution:

o In a sterile, RNase-free glass vial, combine 93-0170, DSPC, cholesterol, and DMG-PEG
2000 in a molar ratio of 50:10:38.5:1.5.

o Add ethanol to achieve a final total lipid concentration of 25 mM.
o Vortex thoroughly to ensure complete mixing.
e Prepare Aqueous Payload Solution:
o Dilute the genetic payload (e.g., mRNA) in the acidic buffer to the desired concentration.

e Microfluidic Mixing:
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o Set up the microfluidic mixing device according to the manufacturer's instructions.

o Load the lipid stock solution into one syringe and the aqueous payload solution into
another.

o Set the flow rate ratio of the aqueous phase to the organic (lipid) phase to 3:1.
o Set the total flow rate (e.g., 12 mL/min).

o Initiate the mixing process to form the LNPs.

o Purification:

o The resulting LNP solution will contain ethanol. Remove the ethanol and exchange the
buffer to a neutral pH buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.

» Sterilization and Storage:
o Sterilize the final LNP formulation by passing it through a 0.22 pm filter.

o Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of 93-0170 LNPs

1. Size and Polydispersity Index (PDI) Measurement:
e Use Dynamic Light Scattering (DLS).
e Dilute the LNP sample in PBS (pH 7.4).

» Perform the measurement according to the instrument's protocol. Aim for a particle size of
80-150 nm and a PDI below 0.2 for optimal in vivo performance.[6][7][8]

2. Zeta Potential Measurement:
o Use Laser Doppler Velocimetry.

o Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to get an accurate
reading.[7]

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b8236322?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912100/
https://www.researchgate.net/publication/372345997_Ionizable_Lipid_Nanoparticles_for_mRNA_Delivery
https://www.scilit.com/publications/ae8f227d72cf2c6cd1c17867e390388f
https://www.researchgate.net/publication/372345997_Ionizable_Lipid_Nanoparticles_for_mRNA_Delivery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8236322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Anear-neutral zeta potential at physiological pH is desirable to reduce non-specific
interactions in vivo.[8][11]

3. Encapsulation Efficiency Quantification:
e Use a fluorescent dye-based assay (e.g., RiboGreen assay for RNA).

o Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g.,
0.5% Triton X-100).

o The difference in fluorescence corresponds to the encapsulated payload.

o Calculate the encapsulation efficiency as: ((Total Payload - Free Payload) / Total Payload) *
100%.

Protocol 3: In Vitro Transfection of 93-0170 LNPs

This protocol outlines a general procedure for transfecting mammalian cells in culture with 93-
0170 LNPs.

Materials:

Mammalian cell line of interest (e.g., HEK293, DC2.4)

Complete cell culture medium

93-0170 LNPs encapsulating the desired genetic payload (e.g., GFP mRNA)

Phosphate-buffered saline (PBS)

96-well cell culture plates
Procedure:
e Cell Seeding:

o Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the
time of transfection.
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o Incubate the cells overnight at 37°C and 5% CO2.

LNP Treatment:

o On the day of transfection, dilute the 93-0170 LNPs to the desired final concentration in
complete cell culture medium.

o Remove the old medium from the cells and replace it with the LNP-containing medium.

Incubation:

o Incubate the cells with the LNPs for 24-48 hours at 37°C and 5% CO2.

Analysis of Gene Expression:

o If areporter gene (e.g., GFP, luciferase) was used, analyze its expression using
fluorescence microscopy, flow cytometry, or a luciferase assay.

Cytotoxicity Assessment:

o In a parallel experiment, assess cell viability using an MTT or similar assay to determine
the cytotoxicity of the LNP formulation.

Mandatory Visualizations
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Caption: Experimental workflow for 93-0170 LNP formulation and evaluation.
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Caption: Generalized signaling pathway for LNP-mediated gene delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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